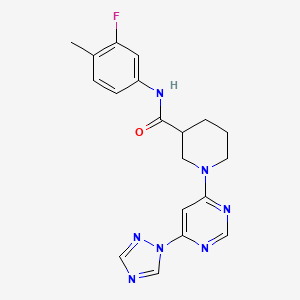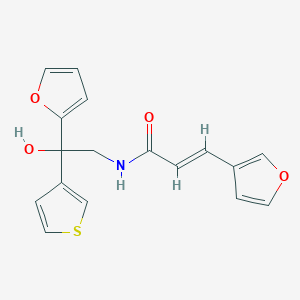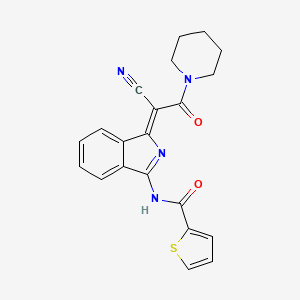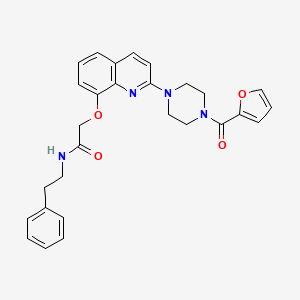
2-(3-methylpiperidin-1-yl)-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(3-methylpiperidin-1-yl)-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide" is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, and potential biological activities, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions with moderate to high yields. For instance, the synthesis of a potent 5-HT2A antagonist involved a three-step process starting from p-tolylmethylamine, resulting in a 46% overall yield . Similarly, the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives was achieved through N-chloroacetylation and N-alkylation . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as 1H NMR, IR, and MS . Additionally, theoretical studies, including the calculation of nuclear magnetic shielding tensors, have been used to understand the tautomerism and acid-base behavior of similar chromen-acetamide derivatives . These approaches could be applied to determine the molecular structure and stability of the compound under study.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in the context of their biological activity. For example, the antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives were evaluated, indicating that the presence of certain substituents can significantly enhance activity . The synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives also involved reactions under controlled pH conditions, followed by substitution reactions to introduce various aryl and aralkyl groups . These findings suggest that the compound of interest may also undergo similar reactions, which could affect its biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, including solubility, melting point, and stability, are crucial for their potential application as pharmaceuticals. The papers provided do not directly discuss these properties for the compound , but the methodologies used for related compounds, such as solubility tests, thermal analysis, and stability studies under different conditions, could be relevant for its analysis.
科学的研究の応用
Synthesis and Antibacterial Activity
- The synthesis of various compounds related to 2-(3-methylpiperidin-1-yl)-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide demonstrates significant antibacterial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents (Čačić et al., 2009), (Hamdi et al., 2012).
Antioxidant Properties
- Research has also identified antioxidant properties in related compounds, with some demonstrating excellent antioxidant activity compared to ascorbic acid. This indicates potential for use in oxidative stress-related therapeutic applications (Čačić et al., 2010), (Kadhum et al., 2011).
Antifungal and Antimicrobial Evaluation
- Some novel derivatives exhibit promising antifungal and antimicrobial activities, which can be explored further for potential pharmaceutical applications in treating infections (Darwish et al., 2014), (Behrami & Dobroshi, 2019).
Quantum Chemical Studies
- Quantum chemical studies of new coumarins have been conducted, providing a detailed description of molecular orbitals, which is crucial for understanding the chemical and pharmacological properties of these compounds (Al-Amiery et al., 2016).
Neuroprotective Effects
- Certain novel derivatives bearing a morpholine/phenylpiperazine moiety have been evaluated for neuroprotective effects, indicating potential applications in neurodegenerative disease treatments (Sameem et al., 2017).
Catalytic Applications
- Some compounds have been used as catalysts in the synthesis of various derivatives, demonstrating the potential for use in chemical synthesis processes (Niknam et al., 2013).
特性
IUPAC Name |
2-(3-methylpiperidin-1-yl)-N-(4-oxo-3-phenylchromen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-16-8-7-13-25(14-16)15-20(26)24-23-21(17-9-3-2-4-10-17)22(27)18-11-5-6-12-19(18)28-23/h2-6,9-12,16H,7-8,13-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUBCDXXWSULFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Difluoromethyl)imidazol-1-yl]benzoic acid](/img/structure/B2541661.png)

![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2541664.png)


![N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2541667.png)

![2-(2-fluorophenoxy)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2541670.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B2541673.png)

![3-(Furan-2-yl)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2541676.png)
